molecular formula C5H7N5O B3032972 2,4-Diaminopyrimidine-5-carboxamide CAS No. 66131-74-6

2,4-Diaminopyrimidine-5-carboxamide

Cat. No. B3032972
CAS RN: 66131-74-6
M. Wt: 153.14 g/mol
InChI Key: VULZVYGZVOMUKU-UHFFFAOYSA-N
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Description

2,4-Diaminopyrimidine-5-carboxamide (DAPC) is an important organic compound that has been used in various scientific research applications. It is a white crystalline solid that is soluble in water, ethanol, and ethyl acetate. DAPC has been used in the synthesis of various compounds, as well as in the development of new drugs and other useful materials.

Scientific Research Applications

Antagonists in Inflammatory Diseases

2,4-Diaminopyrimidine-5-carboxamide derivatives have been explored for their potential in treating inflammatory diseases. For example, compounds in this class were developed as histamine H₄ receptor antagonists, showing promise in animal models of inflammatory disease. Although further development was halted due to adverse effects, these compounds highlight the potential of this compound derivatives in inflammation-related applications (Savall et al., 2014).

Antimicrobial Properties

Another significant application area is in the development of antimicrobial agents. Pyrimidine-5-carboxamide derivatives containing 2,4-diamino substitutions have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds were shown to exhibit promising in vitro biological activity against various bacterial and fungal strains, suggesting their potential in antimicrobial therapies (Ghodasara et al., 2014).

Kinase Inhibition for Cancer Therapy

This compound derivatives have been identified as inhibitors of Sky kinase, a target in cancer therapy. These compounds demonstrate significant potency and kinase selectivity, suggesting their potential utility as therapeutic agents in cancer treatment (Powell et al., 2013).

Antitumor Activities

Some derivatives of this compound have been synthesized and shown to have antitumor activities. For example, certain pyrazolopyrimidine derivatives exhibited in vitro cytotoxicity against various human cancer cell lines, providing insights into potential new therapeutic agents for cancer treatment (Hafez et al., 2013).

Antitubercular Activity

Novel carboxamide derivatives of this compound have shown potent activity against Mycobacterium tuberculosis, indicating their potential as anti-TB agents. Molecular docking studies have further supported their efficacy in this area (Srinu et al., 2019).

Dihydrofolate Reductase Inhibition

Compounds in this class have been designed as dihydrofolate reductase (DHFR) inhibitors. These inhibitors are crucial in the treatment of infectious diseases and cancer, as DHFR is vital for life processes and differs across species (Wyss et al., 2003).

Safety and Hazards

The safety information for 2,4-Diaminopyrimidine-5-carboxamide includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Future Directions

The novel synthesized compounds with appropriate side chains, hydrophobicity, and selectivity could be important lead compounds for future optimization towards the development of future anti-TB drugs that can be used as monotherapy or in combination with other anti-TB drugs or antibiotics . Another study suggested that the synthesized 2,4-diaminopyrimidine derivatives could be developed into novel therapeutic agents with anticancer activities .

Mechanism of Action

Target of Action

The primary target of 2,4-Diaminopyrimidine-5-carboxamide is the dihydrofolate reductase (DHFR) enzyme . This enzyme is crucial in the folate metabolic pathway, which leads to the synthesis of purines, pyrimidines, and other proteins . In the context of Mycobacterium tuberculosis (Mtb), the Mtb DHFR (mt-DHFR) is a significant drug target in anti-TB drug development .

Mode of Action

This compound interacts with its target, the DHFR enzyme, by binding to the glycerol (GOL) binding site of the enzyme . This binding site is considered a useful site to improve the selectivity towards human DHFR . The compound is designed to have a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site .

Biochemical Pathways

The compound affects the folate metabolic pathway by inhibiting the DHFR enzyme . This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of purines, pyrimidines, and other proteins . By inhibiting this enzyme, the compound disrupts this pathway, leading to a decrease in the synthesis of these essential biomolecules.

Pharmacokinetics

This property is crucial for the compound’s bioavailability, allowing it to cross the cell wall of Mtb to function at the whole cell level .

Result of Action

The inhibition of the DHFR enzyme by this compound leads to a decrease in the synthesis of purines, pyrimidines, and other proteins . This disruption in the folate metabolic pathway can lead to cell death via the inhibition of DNA synthesis .

properties

IUPAC Name

2,4-diaminopyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O/c6-3-2(4(7)11)1-9-5(8)10-3/h1H,(H2,7,11)(H4,6,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULZVYGZVOMUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80497878
Record name 2,4-Diaminopyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66131-74-6
Record name 2,4-Diaminopyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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